Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride
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Overview
Description
Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a chlorohexyl group, a methylamino group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride typically involves multiple steps, including the introduction of the chlorohexyl group, the formation of the methylamino group, and the attachment of the dimethylphenyl group. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride include other acetamide derivatives with different substituents on the hexyl, methylamino, or phenyl groups. Examples include:
- Acetamide, 2-((6-bromohexyl)methylamino)-N-(2,6-dimethylphenyl)-
- Acetamide, 2-((6-chlorohexyl)methylamino)-N-(2,4-dimethylphenyl)-
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
25027-87-6 |
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Molecular Formula |
C17H28Cl2N2O |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
6-chlorohexyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;chloride |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-14-9-8-10-15(2)17(14)19-16(21)13-20(3)12-7-5-4-6-11-18;/h8-10H,4-7,11-13H2,1-3H3,(H,19,21);1H |
InChI Key |
QOSXMBPXJOHUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+](C)CCCCCCCl.[Cl-] |
Origin of Product |
United States |
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